molecular formula C13H12N4O4S2 B12187869 N-[2-(2lambda4,1,3-benzothiadiazole-4-sulfonamido)ethyl]furan-2-carboxamide

N-[2-(2lambda4,1,3-benzothiadiazole-4-sulfonamido)ethyl]furan-2-carboxamide

Cat. No.: B12187869
M. Wt: 352.4 g/mol
InChI Key: VSCOUVDRFONDFP-UHFFFAOYSA-N
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Description

N-[2-(2lambda4,1,3-benzothiadiazole-4-sulfonamido)ethyl]furan-2-carboxamide is a complex organic compound that incorporates a benzothiadiazole moiety, a sulfonamide group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2lambda4,1,3-benzothiadiazole-4-sulfonamido)ethyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method is the diazotization of 2-aminothiophenol followed by cyclization to form the benzothiadiazole ring . The sulfonamide group is then introduced through a sulfonation reaction, where the benzothiadiazole is treated with chlorosulfonic acid, followed by reaction with an amine . The final step involves coupling the sulfonamide derivative with furan-2-carboxylic acid under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the diazotization and sulfonation steps, and large-scale coupling reactions using automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2lambda4,1,3-benzothiadiazole-4-sulfonamido)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[2-(2lambda4,1,3-benzothiadiazole-4-sulfonamido)ethyl]furan-2-carboxamide is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzothiadiazole core can interact with electron-rich sites, while the sulfonamide group can form hydrogen bonds with biological molecules . In electronic applications, the compound’s electron-withdrawing properties enhance the performance of devices like OLEDs and solar cells by improving charge transport and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a benzothiadiazole core, a sulfonamide group, and a furan ring. This combination provides a balance of electronic properties, reactivity, and stability that is not found in simpler derivatives. The presence of the sulfonamide group enhances its potential for biological applications, while the furan ring contributes to its versatility in chemical synthesis .

Properties

Molecular Formula

C13H12N4O4S2

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]furan-2-carboxamide

InChI

InChI=1S/C13H12N4O4S2/c18-13(10-4-2-8-21-10)14-6-7-15-23(19,20)11-5-1-3-9-12(11)17-22-16-9/h1-5,8,15H,6-7H2,(H,14,18)

InChI Key

VSCOUVDRFONDFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCNC(=O)C3=CC=CO3

Origin of Product

United States

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